![molecular formula C16H15N5O3 B2707415 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034227-30-8](/img/structure/B2707415.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These are non-naturally occurring small molecules that have been of interest in medicinal chemistry and agriculture due to their diverse biological activities . They have been used to design anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the use of hydrazonoyl halides as precursors . The reaction is carried out in either a sequential or one-pot procedure . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a key component of the compound . This scaffold is present in diverse important structures in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the formation of a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal, the isolation of adduct formed by nucleophilic addition of urea at the activated double bond, and its further cyclization .Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, is commonly found in medicinal and biologically active compounds. Researchers have explored its potential as a scaffold for drug development due to its diverse activities:
- RORγt Inverse Agonists : These compounds have been investigated as RORγt inverse agonists, which play a role in immune regulation .
- Enzyme Inhibitors : They exhibit inhibitory effects on enzymes such as PHD-1, JAK1, and JAK2, making them relevant for conditions like cancer and autoimmune diseases .
- Cardiovascular Disorders : Some derivatives of triazolo[1,5-a]pyridine are utilized in the treatment of cardiovascular disorders .
- Type 2 Diabetes : These compounds have shown promise in managing type 2 diabetes .
- Hyperproliferative Disorders : Researchers have explored their potential in treating hyperproliferative disorders .
Material Sciences and Nanotechnology
Beyond medicinal applications, triazolo[1,5-a]pyridines find use in material sciences:
- Functional Materials : These compounds can serve as building blocks for functional materials due to their unique structure and reactivity .
- Catalysis : Researchers have investigated their catalytic properties in various reactions .
Biological Activities
1,2,4-triazolo[1,5-a]pyridines have been recognized for their biological activities:
- Fatty Acid-Binding Proteins (FABPs) : FABP4 and FABP5, isoforms associated with disorders like dyslipidemia, coronary heart disease, and diabetes, have been targeted using these compounds .
- Antibacterial Activity : Some derivatives exhibit antibacterial properties, making them relevant for infectious disease research .
- Antioxidant Properties : These compounds act as antioxidants, protecting cells against oxidative damage .
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell types .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in tumor cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide’s action is the inhibition of cell proliferation, particularly in tumor cells . This is achieved through the induction of apoptosis and alteration in cell cycle progression .
properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(12-3-4-13-14(6-12)24-10-23-13)17-5-1-2-11-7-18-16-19-9-20-21(16)8-11/h3-4,6-9H,1-2,5,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERBMHOVVBSHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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